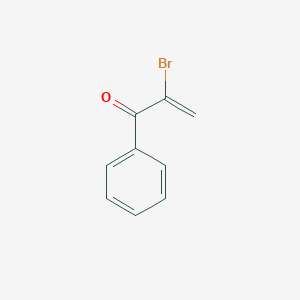

2-Bromo-1-phenylprop-2-en-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYBLWIZCAPMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538834 | |

| Record name | 2-Bromo-1-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90484-46-1 | |

| Record name | 2-Bromo-1-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Bromination Approaches

Direct bromination methods are a common strategy for introducing a bromine atom into an organic molecule. These approaches are often favored for their atom economy and straightforward nature.

The direct bromination of 1-phenylpropan-1-one and other aralkyl ketones serves as a primary route to α-brominated products. nih.gov This reaction typically involves the substitution of a hydrogen atom at the α-position to the carbonyl group with a bromine atom. The reactivity of the aryl ketone can be influenced by the nature of the substituents on the aromatic ring. nih.gov For instance, ketones with moderate activating or deactivating groups tend to undergo α-bromination exclusively under certain conditions. nih.gov

A variety of brominating agents can be employed for the synthesis of α-bromo ketones. Molecular bromine (Br₂) is a fundamental reagent for this transformation, often used in solvents like acetic acid. chemtube3d.comnih.gov The reaction can proceed without a catalyst, which can improve the yield by avoiding acid-sensitive side reactions. nih.gov

Hydrobromic acid (HBr) can also be used as a bromine source, particularly in combination with an oxidizing agent. One efficient method involves the use of aqueous hydrobromic acid with sodium nitrite-KI as a catalyst and air as the terminal oxidant, offering selective monobromination under mild conditions.

N-Bromosuccinimide (NBS) is a popular and versatile alternative to molecular bromine for α-bromination of carbonyl compounds. nih.gov Its reactivity can be modulated by various catalysts and reaction conditions. nih.gov For example, the use of ammonium (B1175870) acetate (B1210297) as a catalyst with NBS allows for the efficient bromination of acyclic ketones at elevated temperatures. researchgate.net Other catalysts that have been successfully used with NBS include active aluminum oxide, montmorillonite (B579905) K-10 clay, and various supported reagents. nih.govtandfonline.com

Below is an interactive data table summarizing various brominating agents and their applications:

| Brominating Agent | Catalyst/Conditions | Substrate Scope | Key Features |

| Bromine (Br₂) | Acetic acid | Aryl ketones | Straightforward, can be performed without a catalyst. chemtube3d.comnih.gov |

| Hydrobromic Acid (HBr) | Sodium nitrite-KI, air | Aryl alkyl ketones | Selective monobromination, mild conditions. |

| N-Bromosuccinimide (NBS) | Ammonium acetate | Acyclic ketones | Good to excellent yields. researchgate.net |

| N-Bromosuccinimide (NBS) | Active Aluminum Oxide | Aralkyl ketones | Regioselective α-monobromination. nih.gov |

| N-Bromosuccinimide (NBS) | Montmorillonite K-10 | Aralkyl ketones | Reusable catalyst, good yields. tandfonline.com |

The mechanism of ketone bromination depends on whether the reaction is conducted under acidic or basic conditions.

Under acidic conditions , the reaction proceeds through an enol intermediate. masterorganicchemistry.comyoutube.com The acid catalyzes the tautomerization of the ketone to its enol form. masterorganicchemistry.com This enol, which is electron-rich, then acts as a nucleophile and attacks the electrophilic bromine. masterorganicchemistry.comyoutube.com Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone. masterorganicchemistry.com

In basic media , the reaction involves the formation of an enolate anion. chemtube3d.com A base removes a proton from the α-carbon to generate the enolate, which then attacks the bromine molecule. chemtube3d.com

Alternative Synthetic Routes

Besides direct bromination, other synthetic strategies can be employed to construct the 2-Bromo-1-phenylprop-2-en-1-one scaffold.

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com In principle, a Grignard reagent derived from a suitable aromatic halide could react with a bromo-functionalized electrophile. For instance, the reaction of a Grignard reagent with a nitrile can produce a ketone after hydrolysis. masterorganicchemistry.comlibretexts.org This approach could potentially be adapted for the synthesis of the target molecule.

An alternative pathway to this compound involves an elimination reaction from a dibrominated precursor. nih.govbritannica.com This method typically starts with the corresponding chalcone (B49325), 1-phenylprop-2-en-1-one, which is first treated with bromine to yield the 2,3-dibromo-1-phenylpropan-1-one intermediate. nih.gov Subsequent dehydrobromination of this dibromide, often facilitated by a base, leads to the formation of the desired α,β-unsaturated bromo ketone. nih.gov The stereochemistry of the elimination reaction can be crucial in determining the final product. libretexts.org E2 eliminations, for example, are stereospecific and require a specific anti-periplanar arrangement of the departing hydrogen and bromine atoms. libretexts.orgmasterorganicchemistry.com

Microwave-assisted organic synthesis has also been shown to be an effective technique for promoting elimination reactions from dibrominated precursors, often leading to shorter reaction times and higher yields. organic-chemistry.org

Synthetic Strategies for Analogs and Derivatives

A primary and widely utilized method for synthesizing chalcone frameworks is the crossed-aldol condensation, specifically known as the Claisen-Schmidt condensation. scispace.comresearchgate.net This reaction involves the condensation of an aromatic aldehyde with an aryl ketone in the presence of a base or acid catalyst, leading to the formation of an α,β-unsaturated ketone, the core structure of chalcones. nih.govtsijournals.com The versatility of this reaction allows for the synthesis of a diverse range of chalcone derivatives by modifying the substituents on both the aromatic aldehyde and the aryl ketone precursors. nih.gov

The reaction mechanism is initiated by the deprotonation of the α-carbon of the ketone by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a reactive enolate ion. tsijournals.comlibretexts.org This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. tsijournals.com Subsequent dehydration of the resulting β-hydroxy ketone intermediate readily occurs, often facilitated by heat, to yield the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. masterorganicchemistry.combyjus.com Aromatic aldehydes are ideal substrates for this reaction as they lack α-hydrogens and thus cannot undergo self-condensation, which simplifies the product mixture. byjus.com

Research has demonstrated the synthesis of various substituted chalcones using this methodology. For instance, the reaction of substituted acetophenones with various substituted benzaldehydes in the presence of a base like NaOH or KOH is a common approach. nih.gov The choice of solvent, catalyst, and reaction conditions can be optimized to improve yields and purity. While traditional methods often employ aqueous alkali solutions and may require several hours to a week for completion, modern variations include the use of ultrasound irradiation or solvent-free conditions to enhance reaction rates and yields. researchgate.netjetir.org

The electronic nature of the substituents on the precursor rings can significantly influence the reaction outcome. researchgate.net For example, studies have shown that different substituted benzaldehydes and acetophenones can be reacted to form a library of chalcone analogs. researchgate.netnih.gov The reaction conditions, such as the base concentration and temperature, are often tailored to the specific reactants to achieve optimal results. researchgate.netnih.gov

Below is a table summarizing the synthesis of various chalcone derivatives via crossed-aldol condensation, highlighting the diversity of precursors and reaction conditions employed in their preparation.

Table 1. Synthesis of Chalcone Derivatives via Crossed-Aldol Condensation

| Ketone Precursor | Aldehyde Precursor | Catalyst/Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Acetophenone (B1666503) | Benzaldehyde | NaOH / Ethanol | Stirring at room temperature | Chalcone (1,3-Diphenyl-2-propen-1-one) | scispace.comtsijournals.com |

| 2-Hydroxyacetophenone | 4-Chlorobenzaldehyde | 40% NaOH | Not specified | 4-Chloro-2'-hydroxychalcone | |

| 2-Hydroxyacetophenone | 2,5-Dimethoxybenzaldehyde | 40% NaOH | Not specified | 2,5-Dimethoxy-2'-hydroxychalcone | |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various Aldehydes | 40% NaOH / Solvent-free | Not specified | Corresponding chalcone derivatives | nih.gov |

| 4´-Chloroacetophenone | Benzaldehyde | Solid NaOH / Solvent-free | Grinding with mortar and pestle | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | rsc.org |

| 2-Acetyl-1-methylpyrrole | Aryl-furfural | NaOH / Methanol (B129727) | Stirred at room temperature for ~2 days | Pyrrole-based chalcone derivatives | nih.gov |

| 4-Acetylthiazole derivative | Aromatic aldehyde derivatives | NaOH (aq) / Anhydrous ethanol | Stirring, dropwise addition of base | Thiazole-based chalcone derivatives | nih.gov |

| Substituted Acetophenone | Substituted Benzaldehyde | KOH / Ethanol | 40 °C in an ultrasound bath | Substituted chalcones | nih.gov |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Phenylprop 2 En 1 One

Nucleophilic Substitution Reactions

The presence of a bromine atom on the α-carbon of the enone system makes 2-bromo-1-phenylprop-2-en-1-one susceptible to nucleophilic substitution reactions. This process involves the replacement of the bromide, a good leaving group, by a variety of nucleophiles. youtube.com

A range of nucleophiles can displace the bromine atom in this compound. For instance, reactions with thiourea (B124793) and its derivatives lead to the formation of thiazole (B1198619) rings, a common motif in pharmacologically active compounds. nih.govacgpubs.orgnih.gov The reaction proceeds through an initial nucleophilic attack of the sulfur atom on the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. acgpubs.org Similarly, thiols can act as nucleophiles in a process known as thia-Michael addition, which can be followed by substitution or other transformations. nih.govrsc.orgresearchgate.net Amines, azides, and thiocyanates also participate in these substitution reactions, leading to a diverse array of functionalized products.

The following table summarizes representative nucleophilic substitution reactions of this compound with various nucleophiles.

| Nucleophile | Reagent(s) | Product(s) | Reference(s) |

| Thiosemicarbazide | 2-(2-benzylidenehydrazinyl)-4-methylthiazole, phenacyl bromides | Thiazole derivatives | nih.gov |

| Thiourea | - | 2-aminothiazole derivatives | acgpubs.org |

| 1,3-disubstituted thioureas | Triethylamine | 2-iminothiazoline derivatives | nih.govnih.gov |

This table presents a selection of reported reactions and is not exhaustive.

The substitution reactions of this compound are governed by principles of stereochemistry and regiochemistry. The reaction proceeds via a nucleophilic attack on the electrophilic carbon atom bonded to the bromine. youtube.com The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. In many cases, the reaction proceeds with inversion of configuration if the carbon center is chiral, which is not the case for the starting material itself but can be relevant for substituted derivatives.

Regioselectivity is a key consideration due to the presence of multiple electrophilic sites: the carbonyl carbon and the two carbons of the double bond. In nucleophilic substitution reactions, the attack predominantly occurs at the α-carbon, leading to the displacement of the bromide ion. This is because the bromine atom is a good leaving group, making this pathway favorable.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing carbonyl group, making it susceptible to addition reactions.

Grignard reagents, being strong nucleophiles, can add to α,β-unsaturated ketones. In the case of this compound, the addition can theoretically occur at the carbonyl carbon (1,2-addition) or at the β-carbon of the double bond (1,4-addition). Generally, Grignard reagents favor 1,2-addition to α,β-unsaturated ketones, leading to the formation of an allylic alcohol. stackexchange.comresearchgate.net The regioselectivity can be influenced by steric hindrance and the presence of coordinating groups on the substrate. The reaction of Grignard reagents with similar α,β-unsaturated systems has been shown to yield the 1,2-addition product with high selectivity. stackexchange.com

The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.govrsc.orgresearchgate.netmdpi.com In the case of this compound, a thiol can add to the β-carbon of the double bond. This reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.com The resulting enolate intermediate can then undergo further reactions. For instance, intramolecular cyclization can occur if the thiol contains another functional group, leading to the formation of heterocyclic compounds. The reversibility of the thia-Michael reaction is also a notable feature, allowing for the formation of dynamic covalent networks. nih.gov

The following table provides an example of a thia-Michael addition followed by cyclization.

| Reactant | Reagent(s) | Product | Reaction Type | Reference(s) |

| 2-aryl-3-nitro-2H-chromenes | Hetero-aromatic thiols, Et3N | Thiol-based 2H-chromenes | Thia-Michael addition-elimination | rsc.org |

This table illustrates a related reaction type to demonstrate the principle.

Cyclopropanation involves the addition of a carbene or carbenoid to an alkene to form a cyclopropane (B1198618) ring. wikipedia.orgmasterorganicchemistry.com The double bond in this compound can undergo cyclopropanation. The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. wikipedia.org For example, a cis-alkene will yield a cis-substituted cyclopropane. Various methods can be employed for cyclopropanation, including the Simmons-Smith reaction, which utilizes a carbenoid species. wikipedia.org The resulting cyclopropyl (B3062369) ketone can be a valuable synthetic intermediate.

Reductive Transformations

The reduction of this compound and related α,β-unsaturated ketones can be directed selectively toward the carbonyl group or the alkene functionality, depending on the reagents and conditions employed.

The chemoselective reduction of the carbonyl group in α,β-unsaturated ketones, such as this compound, to the corresponding allylic alcohol is a common synthetic challenge due to the potential for competing 1,4-conjugate addition to the double bond. rsc.orgresearchgate.net Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can sometimes lead to a mixture of products, including the reduction of both the ketone and the double bond to yield a saturated alcohol. researchgate.net

To achieve selective 1,2-reduction of the ketone, specific methods have been developed. The Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent such as methanol (B129727), is highly effective. masterorganicchemistry.com This method increases the electrophilicity of the carbonyl carbon, promoting a nucleophilic attack by the hydride at that position and yielding the allylic alcohol. researchgate.netmasterorganicchemistry.com Many enones can be converted almost quantitatively to the corresponding allylic alcohol at room temperature using this reagent system. acgpubs.org

Conversely, achieving reduction of the double bond while leaving the carbonyl intact (1,4-reduction) can be accomplished with other catalytic systems. organic-chemistry.orgrsc.org The complete reduction of the ketone down to a methylene (B1212753) (-CH₂-) alkane, typically achieved via methods like the Wolff-Kishner or Clemmensen reductions, is less commonly documented for α-bromochalcones, as the harsh basic or acidic conditions required for these transformations would likely induce side reactions involving the vinyl bromide and the double bond.

Table 1: Selected Methods for the Reduction of α,β-Unsaturated Ketones

| Reduction Type | Reagent System | Product Type | Selectivity |

|---|---|---|---|

| 1,2-Reduction | NaBH₄ / CeCl₃ (Luche Reagent) | Allylic Alcohol | High for carbonyl reduction masterorganicchemistry.comacgpubs.org |

| 1,4-Reduction | B(C₆F₅)₃ / PMHS | Saturated Ketone | High for conjugate reduction organic-chemistry.org |

| Full Reduction | NaBH₄ (in some solvents) | Saturated Alcohol | Non-selective researchgate.net |

Cobalt-catalyzed reactions have emerged as powerful tools in organic synthesis due to the low cost and unique reactivity of cobalt complexes. capes.gov.br These catalysts are effective in a range of cross-coupling reactions involving alkyl and aryl halides. capes.gov.br For α,β-unsaturated systems, cobalt catalysts have been successfully used for conjugate additions. For example, a cobalt complex with a bisphosphine ligand can catalyze the addition of silylacetylenes to α,β-unsaturated ketones, yielding β-alkynylketones. nih.gov Other cobalt-catalyzed reactions include carbonylations of C-H bonds. acs.org

However, specific examples of cobalt-catalyzed reductive cross-coupling reactions involving this compound or the general class of α-bromochalcones are not extensively documented in the surveyed literature. While cobalt catalysis is prominent in cross-coupling, its application in a reductive manifold with this particular substrate remains a developing area.

Oxidation Reactions of the Ketone and Adjacent Carbons

The oxidation of α-bromochalcones can be complex due to the multiple reactive sites. While the oxidation of simple chalcones to form epoxy ketones is a known transformation, the direct and selective oxidation of the ketone or adjacent carbons in this compound is not widely reported. Research has more frequently focused on the oxidation of downstream products derived from α-bromochalcones. For instance, dihydronaphthalenes, which are synthesized via the cyclization of α-bromochalcones, can be conveniently oxidized to the corresponding aromatic naphthalenes. rsc.org

Cascade and Domino Reactions

The dense functionality of this compound makes it an ideal substrate for cascade and domino reactions, where multiple bonds are formed in a single synthetic operation.

α-Bromoenones, including α-bromochalcones, react with binucleophiles in complex, multistep sequences to generate diverse heterocyclic structures. The reaction of α-bromoenones with N-unsubstituted 1,2-diamines has been shown to produce 1,4-diazabicyclo[4.1.0]hept-4-enes through a multistep mechanism. researchgate.net In a related transformation, the reaction of dibromo chalcones with benzene-1,2-diamine in the presence of an acid catalyst leads to the formation of quinoxaline (B1680401) derivatives. orientjchem.org

Another documented cascade reaction involves the Michael-type addition of cyanothioacetamide to α-bromochalcones, which is followed by an intramolecular cyclization to yield trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. synarchive.com These reactions highlight the ability of the α-bromochalcone scaffold to act as a versatile electrophile, enabling the construction of complex molecules from simple starting materials.

Table 2: Cascade Reactions of α-Bromochalcone Derivatives with Binucleophiles

| Binucleophile | Product | Reaction Type |

|---|---|---|

| N-Unsubstituted 1,2-Diamines | 1,4-Diazabicyclo[4.1.0]hept-4-enes | Multistep Cyclization researchgate.net |

| Benzene-1,2-diamine | Quinoxalines | Condensation/Cyclization orientjchem.org |

Intramolecular Cyclization: A significant area of research involving α-bromochalcones is their use in visible-light-mediated photoredox catalysis to initiate intramolecular cyclizations. Under irradiation with visible light (e.g., blue LEDs) and in the presence of a suitable photocatalyst like an iridium complex, this compound undergoes a one-electron reduction to generate a highly reactive α-keto vinyl radical. rsc.orgnih.gov This radical species can then undergo an intramolecular cyclization by adding to the adjacent phenyl ring. Subsequent rearomatization leads to the formation of polycyclic aromatic scaffolds such as phenanthrenes. nih.govcore.ac.uk This method is noted for its mild conditions and high regioselectivity. core.ac.uk In some cases, the vinyl radical can be trapped by another alkene, leading to dihydronaphthalene structures after a subsequent intramolecular radical addition. rsc.org

Rearrangement Mechanisms: α-Halo ketones are classic substrates for the Favorskii rearrangement, a base-induced reaction that typically yields carboxylic acid derivatives. core.ac.ukwikipedia.org The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is formed by intramolecular nucleophilic attack of an enolate. wikipedia.org However, for a substrate like this compound which lacks α'-hydrogens, the formation of an enolate on the carbon adjacent to the phenyl ring is not possible.

In such cases, the reaction can proceed via the "pseudo-Favorskii" or "quasi-Favorskii" rearrangement mechanism. wikipedia.org This pathway involves the direct nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon to form a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, where the neighboring carbon migrates with concomitant displacement of the bromide leaving group. wikipedia.org This rearrangement results in a skeletal reorganization to produce the corresponding acid or ester product.

Influence of Substituents on Reactivity and Reaction Course

Electronic and Steric Effects of Halogens and Phenyl Groups

The electronic properties of substituents on the phenyl ring of this compound and related α,β-unsaturated ketones play a critical role in modulating the reactivity of the molecule. Substituents are broadly classified as either electron-donating or electron-withdrawing, and their effects are transmitted through the aromatic system to the reactive enone moiety.

Electronic Effects:

Electron-donating groups (EDGs), such as methoxy (B1213986) (–OCH₃) and alkyl groups, increase the electron density of the aromatic ring. This enhanced electron density can be delocalized onto the carbonyl group and the α,β-unsaturated system, potentially influencing the rates of reactions sensitive to the nucleophilicity of the double bond or the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) like nitro (–NO₂) and cyano (–CN) groups decrease the electron density of the phenyl ring. This effect makes the carbonyl carbon more electrophilic and can impact the stability of intermediates formed during a reaction.

In reactions involving nucleophilic attack, the electronic nature of the phenyl substituent can be a determining factor. For instance, in related systems like phenyl benzoates, electron-withdrawing substituents on one aromatic ring have been shown to decrease the sensitivity of the carbonyl group to the electronic effects of substituents on the other ring. nih.gov This suggests a complex interplay of electronic effects across the molecule. In the context of this compound, an electron-withdrawing substituent on the phenyl ring would be expected to enhance the electrophilicity of the carbonyl carbon and the β-carbon of the enone system, making them more susceptible to nucleophilic attack.

Theoretical studies on simpler systems like p-substituted phenyl acetates have shown that electron-withdrawing substituents increase the preference for the Z-conformer and affect the reactivity of the carbonyl group by modulating the energy of its π* antibonding orbital. nih.gov Specifically, electron-withdrawing groups lower the energy of the π*C=O orbital, making it a better acceptor for nucleophiles and thus increasing reactivity towards nucleophilic acyl substitution. nih.gov A similar trend can be anticipated for this compound, where substituents on the phenyl ring would influence the energy levels of the molecular orbitals involved in reactions.

Steric Effects:

Steric hindrance, arising from the spatial bulk of substituents, can significantly influence reaction pathways. In the case of this compound, substituents at the ortho positions of the phenyl ring can sterically hinder the approach of reagents to the carbonyl group. This steric congestion can lead to a decrease in reaction rates or favor alternative reaction pathways.

For example, in the formal hydroperfluoroalkylation of chalcones (1,3-diphenyl-2-propen-1-one), which are structurally related to the target molecule, the presence of an ortho-substituent on the aryl group has been observed to lead to slightly lower yields, likely due to steric effects. nih.gov Furthermore, in the reactions of 2-aryl-2-bromo-cycloketones with aliphatic amines, steric hindrance from ortho-substituted aryl groups directs the reaction towards a Favorskii rearrangement instead of a direct nucleophilic substitution. rsc.org This highlights how steric bulk can completely alter the chemoselectivity of a reaction.

The following table summarizes the expected influence of different substituents on the reactivity of this compound based on general principles observed in related compounds.

| Substituent Type (Position) | Electronic Effect on Phenyl Ring | Expected Impact on Reactivity of Enone System | Steric Hindrance |

| Electron-Donating (para) | Increases electron density | May decrease electrophilicity of carbonyl carbon | Minimal |

| Electron-Withdrawing (para) | Decreases electron density | Increases electrophilicity of carbonyl carbon | Minimal |

| Electron-Donating (ortho) | Increases electron density | May decrease electrophilicity of carbonyl carbon | High |

| Electron-Withdrawing (ortho) | Decreases electron density | Increases electrophilicity of carbonyl carbon | High |

| Halogen (e.g., Cl, Br) (para) | Weakly deactivating (inductive withdrawal) | May slightly increase electrophilicity | Minimal |

| Halogen (e.g., Cl, Br) (ortho) | Weakly deactivating (inductive withdrawal) | May slightly increase electrophilicity | Moderate |

Impact of Trifluoromethyl Groups on Regioselectivity and Reaction Pathways

The trifluoromethyl (–CF₃) group is a powerful electron-withdrawing substituent with a significant steric profile, and its incorporation into organic molecules can profoundly alter their reactivity and reaction outcomes. When a trifluoromethyl group is present in α,β-unsaturated ketones, it can exert a strong influence on the regioselectivity of reactions.

The high electronegativity of the fluorine atoms in the –CF₃ group makes it a potent electron-withdrawing moiety. This property deactivates aromatic rings towards electrophilic substitution and increases the acidity of nearby protons. In the context of α,β-unsaturated ketones, the placement of a –CF₃ group can significantly polarize the molecule, affecting the relative electrophilicity of the carbonyl carbon and the β-carbon.

A review of the synthesis and application of α,β-unsaturated ketones bearing a trifluoromethyl group highlights their utility as precursors for trifluoromethyl-containing heterocycles. mdpi.com The reaction pathways are often dictated by the position of the –CF₃ group. For instance, in reactions with dinucleophiles, the regioselectivity of the attack is controlled by the electronic influence of the trifluoromethyl group.

Studies on the [3+2] cycloaddition reactions of thiocarbonyl S-methanides with fluorinated enones have demonstrated that the location of the –CF₃ group is critical for chemoselectivity. When the trifluoromethyl group is attached to the carbonyl side of the enone, the reaction occurs at the C=O bond, whereas if it is at the β-position of the double bond, the reaction proceeds at the C=C bond. This illustrates the powerful directing effect of the trifluoromethyl group.

In the context of this compound, if a trifluoromethyl group were to be incorporated, its position would be crucial in determining the reaction's regioselectivity. If placed on the phenyl ring, it would act as a strong electron-withdrawing group, enhancing the electrophilicity of the enone system. If it were to replace the methyl group (at the 3-position), it would significantly influence the electronic nature of the double bond.

Computational studies on the [3+2] cycloaddition of nitrones with enol acetates have shown that the presence of a CF₃ group can accelerate the reaction rate, although it may not necessarily alter the regioselectivity, which can be controlled by other functional groups present in the molecule. mdpi.com

The table below outlines the potential impact of a trifluoromethyl group at different positions on the reactivity and regioselectivity of a hypothetical trifluoromethyl-substituted this compound.

| Position of Trifluoromethyl Group | Expected Electronic Impact | Potential Influence on Regioselectivity |

| On the Phenyl Ring (e.g., para-position) | Strong electron withdrawal from the enone system | Enhanced susceptibility to nucleophilic attack at both carbonyl carbon and β-carbon |

| At the 3-position (replacing a proton of the methyl group) | Strong electron withdrawal through the double bond | Likely to favor nucleophilic attack at the β-carbon (Michael addition) |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, has been instrumental in identifying the characteristic vibrational modes of 2-Bromo-1-phenylprop-2-en-1-one.

The FT-IR spectrum of this compound reveals several key absorption bands that are indicative of its molecular structure. A notable feature in the infrared spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is a characteristic feature of ketones. nist.gov The presence of the phenyl group is confirmed by the appearance of aromatic C-H stretching and C=C stretching vibrations. The vinyl group (C=CH2) also gives rise to distinct stretching and bending vibrations. Additionally, the C-Br stretching vibration is observed, confirming the presence of the bromine atom.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | ~1665 |

| Aromatic C=C Stretch | ~1609, 1588, 1449 |

| C-Br Stretch | Not explicitly detailed |

This table is based on data from a related compound and general spectroscopic principles as specific data for this compound was not available in the search results. rsc.org

Complementing the FT-IR data, the FT-Raman spectrum provides further insights into the vibrational modes of this compound. While specific FT-Raman data for this exact compound is not detailed in the provided search results, the analysis of similar molecules suggests that the C=C stretching vibrations of the phenyl ring and the vinyl group would be prominent in the Raman spectrum. The carbonyl stretch is also typically observable, though often weaker than in the IR spectrum.

A detailed analysis of the vibrational spectra involves the assignment of each observed band to a specific molecular motion. This is often aided by computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and their corresponding potential energy distributions (PED). The PED analysis helps to quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode. For this compound, such an analysis would confirm the assignments of the carbonyl, phenyl, vinyl, and C-Br vibrations and provide a more complete understanding of the molecule's dynamics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been used to characterize this compound.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The two vinyl protons are expected to be non-equivalent and would likely appear as distinct signals, possibly as doublets or multiplets depending on their coupling with each other. The chemical shifts of these protons are influenced by the electronegativity of the adjacent bromine atom and the carbonyl group.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ~7.4-8.1 | Multiplet |

| Vinyl Protons | ~6.0-6.5 | Multiplet |

This table is a generalized representation based on typical chemical shifts for similar structures, as specific data for this compound was not explicitly found. libretexts.org

The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom in the molecule. The carbonyl carbon is characteristically found at a low field (high ppm value). The carbon atoms of the phenyl group will have signals in the aromatic region, with their specific shifts influenced by the substituent. The two carbons of the vinyl group will also have distinct chemical shifts, with the carbon bonded to the bromine atom being significantly affected.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~189-191 |

| Aromatic Carbons | ~128-138 |

| Vinylic Carbon (C-Br) | ~120-125 |

| Vinylic Carbon (=CH₂) | ~143-145 |

This table represents an aggregation of data from various sources discussing similar compounds, as a complete and specific dataset for this compound was not available. rsc.org

Chemical Shift Assignments and Correlation with Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for elucidating the structure of this compound. In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their electronic environment. For instance, in similar bromo-ketone structures, protons on the phenyl ring typically appear as multiplets in the aromatic region. The specific positioning of the bromine atom and the carbonyl group significantly deshields adjacent protons, causing their signals to appear at higher chemical shifts (downfield).

In the case of related compounds like 2-bromo-1-phenylpropan-1-one, the protons on the phenyl group (C₆H₅) are observed as multiplets. The methine proton (CH) adjacent to both the carbonyl group and the bromine atom would be expected to show a significant downfield shift due to the electron-withdrawing nature of these groups. The methyl protons (CH₃) would appear further upfield compared to the methine proton.

¹³C NMR spectroscopy provides further detail on the carbon skeleton. The carbonyl carbon (C=O) is characteristically found at a very downfield position, often in the range of 180-200 ppm. The carbon atom attached to the bromine (C-Br) also experiences a downfield shift, though less pronounced than the carbonyl carbon. The carbons of the phenyl ring would produce a series of signals in the aromatic region (typically 125-140 ppm). The chemical shifts in both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Bromo-Phenyl Propanone Structures

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl H | Multiplet | 128-134 |

| Methine H (adjacent to Br and C=O) | Quartet | 41-52 |

| Carbonyl C | - | ~190-194 |

| C-Br | - | ~41-52 |

Note: The exact chemical shifts for this compound may vary but are expected to follow similar trends based on the analysis of analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound provides information about its electronic transitions. The presence of a conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, is expected to result in characteristic absorption bands. The π → π* transitions, typically of high intensity, and the n → π* transitions of the carbonyl group, which are generally weaker, are the main features of the UV-Vis spectrum. For similar chalcone (B49325) derivatives, which share the α,β-unsaturated ketone motif, intense absorptions are often observed. The exact position and intensity of these absorption maxima can be influenced by the solvent and the specific substitution pattern on the phenyl ring. For example, 1-phenylprop-2-en-1-ol, a related compound, shows an intense absorption at 220 nm and a weaker one at 258 nm. pearson.com Upon rearrangement to a more conjugated isomer, these peaks shift to 250 nm and 290 nm, respectively, highlighting the sensitivity of UV-Vis spectra to the extent of conjugation. pearson.com

X-ray Diffraction Studies for Solid-State Structural Analysis

Crystal Structure Determination and Analysis of Bond Lengths and Angles

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a molecule like this compound, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. In the crystal structure of a related compound, 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, the two benzene (B151609) rings were found to be twisted relative to each other. nih.gov The bond lengths within the molecule were reported to have normal values. nih.gov Such analyses are crucial for understanding the precise geometry of the molecule, which is influenced by both electronic and steric factors.

Table 2: Selected Crystallographic Data for a Related Compound: 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.7192 (2) |

| b (Å) | 11.5819 (2) |

| c (Å) | 26.4769 (6) |

| V (ų) | 2673.77 (10) |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In the solid state of this compound, various non-covalent interactions would be expected to play a role. These can include dipole-dipole interactions arising from the polar carbonyl group, and van der Waals forces.

Of particular interest is the potential for halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and can interact with a nucleophilic atom on an adjacent molecule, such as the oxygen of the carbonyl group. In the crystal structure of 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, a short Br···O contact of 2.9907 (19) Å was observed, which may influence the molecular conformation. nih.gov Additionally, weak intermolecular C—H···O hydrogen bonds were found to stabilize the crystal packing. nih.gov The study of these interactions is fundamental to understanding the supramolecular chemistry of this compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It is a quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density, which is a function of only three spatial variables. This approach is both computationally efficient and accurate, making it ideal for studying a wide range of molecular systems.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Molecular geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest possible energy for the molecule. For 2-bromo-1-phenylprop-2-en-1-one, this would involve finding the most stable arrangement of its phenyl ring relative to the α,β-unsaturated ketone backbone.

Conformational analysis is an extension of this process, where different rotational isomers (conformers) are systematically explored to locate the global energy minimum on the potential energy surface. This is crucial for flexible molecules, as their observed properties are often an average over several low-energy conformations.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemicalbook.combldpharm.com

HOMO: This orbital can be thought of as the valence band for the molecule. It represents the orbital from which an electron is most easily removed. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its nucleophilicity).

LUMO: This orbital is analogous to the conduction band. It is the lowest-energy orbital that can accept an electron. The energy of the LUMO is related to the molecule's ability to accept electrons (i.e., its electrophilicity).

The energy difference between these two orbitals is the HOMO-LUMO gap . A small gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. chemicalbook.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate which parts are most involved in electron donation and acceptance during a reaction.

No molecule has a perfectly uniform distribution of charge. Atomic charge analysis schemes, such as Mulliken population analysis, partition the total electron density of the molecule among its constituent atoms. This provides a set of partial atomic charges, which are useful for understanding a molecule's polarity and electrostatic interactions. Identifying the electron-rich and electron-poor centers within this compound is key to predicting its behavior in polar environments and its interactions with other charged or polar species.

A Molecular Electrostatic Potential (MEP) map provides a visual and intuitive way to understand a molecule's reactivity. It plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative potential, which are rich in electrons and are attractive to electrophiles (e.g., protons).

Blue: Regions of most positive potential, which are electron-deficient and are attractive to nucleophiles.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen atom, making it a site for electrophilic attack, and potentially positive regions near the hydrogen atoms of the phenyl ring.

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction by transforming it into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structure concepts. uni-muenchen.de This analysis is exceptionally powerful for understanding bonding and stability.

A key feature of NBO analysis is the examination of "delocalization" effects, which are quantified as second-order perturbation theory energies (E(2)) between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For the title compound, this could reveal:

Hyperconjugation: Interactions between bonding orbitals (like C-C or C-H) and adjacent anti-bonding orbitals (like C=C* or C=O*).

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals and total electronic energy, a set of global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity and stability.

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | A molecule's overall ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of a molecule's ability to act as an electrophile. |

These descriptors would allow for a quantitative assessment of the reactivity of this compound, enabling comparisons with other related compounds.

Ionization Energy, Electron Affinity, Chemical Potential, Global Hardness, and Electrophilicity Index

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for quantifying the intrinsic reactivity of a molecule through various global descriptors. chemrxiv.org These descriptors, including ionization energy, electron affinity, chemical potential, global hardness, and the electrophilicity index, are derived from how the molecule's energy changes with the number of electrons. chemrxiv.orgnih.gov They offer a comprehensive overview of the molecule's stability and its tendency to interact with other chemical species.

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. A higher ionization energy indicates greater stability. It can be approximated as the negative of the Highest Occupied Molecular Orbital (HOMO) energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. A higher electron affinity suggests a greater propensity to accept an electron. It is approximated as the negative of the Lowest Unoccupied Molecular Orbital (LUMO) energy (A ≈ -ELUMO).

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is the negative of electronegativity (χ) and is calculated as μ = -(I+A)/2.

Global Hardness (η): Hardness represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I-A)/2. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule, or its ability to act as an electron acceptor. It is defined as ω = μ²/2η. A higher electrophilicity index points to a stronger electrophile. chemrxiv.org

For this compound, these parameters can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*). nih.gov The following table presents illustrative data of what such a calculation might yield.

Interactive Table 1: Illustrative Global Reactivity Descriptors for this compound

Note: The following data are illustrative, calculated for demonstration purposes, and not from a published study on this specific molecule.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Ionization Energy | I | I ≈ -EHOMO | 8.95 |

| Electron Affinity | A | A ≈ -ELUMO | 2.15 |

| Chemical Potential | μ | μ = -(I+A)/2 | -5.55 |

| Global Hardness | η | η = (I-A)/2 | 3.40 |

| Electrophilicity Index | ω | ω = μ²/2η | 4.53 |

Fukui Functions for Local Reactivity Prediction

By condensing these values to individual atomic sites, we can predict local reactivity:

fk+: For nucleophilic attack (attack by an electron donor), this function indicates the sites most likely to accept an electron. The atom with the highest fk+ value is the most probable site for nucleophilic attack.

fk-: For electrophilic attack (attack by an electron acceptor), this function shows the sites most likely to donate an electron. The atom with the highest fk- value is the preferred site for electrophilic attack.

fk0: For radical attack, this function is the average of fk+ and fk-.

For this compound, the structure presents multiple potential reactive sites, including the carbonyl carbon, the α-carbon bonded to the bromine, and the β-carbon of the double bond. nih.gov Fukui function analysis can distinguish the reactivity of these sites. rsc.orgchemrxiv.org The carbonyl carbon and the β-carbon are expected to be primary sites for nucleophilic attack in α,β-unsaturated ketones. chemrxiv.org The presence of the α-bromo substituent further enhances the electrophilicity of the α-carbon. nih.govstackexchange.com

Interactive Table 2: Illustrative Condensed Fukui Functions (fk+) for Nucleophilic Attack on this compound

Note: The following data are illustrative and intended to demonstrate how Fukui functions predict local reactivity. They are not from a published study on this specific molecule.

| Atom/Site | Illustrative fk+ Value | Predicted Reactivity Rank (Nucleophilic Attack) |

| Carbonyl Carbon (C=O) | 0.18 | 2 |

| β-Carbon (C=C) | 0.25 | 1 |

| α-Carbon (C-Br) | 0.15 | 3 |

| Carbonyl Oxygen | 0.09 | 4 |

Solvent Effects on Molecular Properties and Reactivity using Computational Models

Chemical reactions are most often conducted in a solvent, which can significantly influence molecular properties and reaction rates. ucsb.edu Computational models can account for these solvent effects, primarily through two approaches: explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method can capture specific interactions like hydrogen bonding but is computationally very expensive.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netnih.gov The solute molecule is placed in a cavity within this continuum, and the model calculates the average electrostatic interactions between the solute and the solvent. ucsb.edunih.gov This approach provides a good balance between accuracy and computational cost for many applications.

For this compound, a polar molecule, moving from a nonpolar solvent to a polar solvent is expected to stabilize charge separation. This can affect the energy levels of molecular orbitals, altering the global reactivity descriptors and potentially influencing the preferred sites for nucleophilic attack. researchgate.net For example, polar solvents could differentially stabilize transition states, thereby changing reaction barriers and outcomes. ucsb.edu

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed reaction pathway can be constructed.

A transition state (TS) is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. It is not a stable molecule but a fleeting arrangement that must be surpassed for the reaction to occur. The energy difference between the reactants and the transition state is the activation energy (Ea) , which determines the reaction rate.

For this compound, computational studies could investigate various potential reactions, such as nucleophilic addition to the carbonyl or the double bond, or nucleophilic substitution at the α-carbon. up.ac.za DFT calculations can be used to:

Locate the geometric structures of the transition states for competing reaction pathways. up.ac.za

Calculate the activation energies to predict which reaction is kinetically favored. researchgate.net

Analyze the vibrational frequencies of the transition state to confirm it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Such studies provide mechanistic insights that are often difficult to obtain through experimental means alone. rsc.org

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of reactive sites within 2-Bromo-1-phenylprop-2-en-1-one renders it an exceptional precursor for the construction of elaborate molecular structures. The presence of the vinyl bromide moiety, coupled with the electrophilic nature of the β-carbon of the enone system, allows for a variety of carbon-carbon bond-forming reactions.

A notable application of α-bromochalcones, a class of compounds to which this compound belongs, is in the synthesis of complex natural product scaffolds. For instance, α-keto vinyl radicals generated from α-bromochalcones under visible light photoredox catalysis can be trapped by other chalcones. This is followed by an intramolecular cyclization of the resulting benzylic radicals to furnish dihydronaphthalenes, which can be readily oxidized to the corresponding naphthalenes. This strategy has been successfully employed in the synthesis of derivatives of urundeuvine chalcones, compounds that are otherwise accessible only from natural sources nih.gov. This approach highlights the potential of this compound as a key starting material for accessing biologically relevant and structurally complex molecules.

Synthesis of Heterocyclic Compounds

The electrophilic and dienophilic nature of this compound makes it an ideal substrate for the synthesis of a wide range of heterocyclic compounds. Its reaction with various nucleophiles and dienes opens up pathways to numerous important heterocyclic cores.

Benzotropones and Cycloheptenone Derivatives

A significant advancement in the use of α-bromo enones is the direct reductive cross-coupling with α-bromo eneformamides or enecarbamates, catalyzed by cobalt. This methodology provides a direct route to functionalized benzotropones and cycloheptenone derivatives. These seven-membered ring systems are prevalent structural motifs in a variety of bioactive natural products and pharmaceuticals. The reaction proceeds under mild conditions and allows for the coupling of two versatile building blocks to create a more complex and functionalized scaffold. The resulting 2-substituted benzotropone and cycloheptenone derivatives are amenable to further synthetic transformations, showcasing the utility of this approach in building molecular complexity nih.govrsc.org.

Below is a table summarizing the cobalt-catalyzed reductive cross-coupling of α-bromo enones with α-bromo enamides to yield functionalized benzotropones and cycloheptenones rsc.org.

| Entry | α-Bromo Enone | α-Bromo Enamide | Product | Yield (%) |

| 1 | 2-Bromo-1-(4-methoxyphenyl)prop-2-en-1-one | N-(1-bromovinyl)formamide | 2-(formamidomethylen)-5-methoxy-2H-benzo[b]cyclohepten-1-one | 75 |

| 2 | This compound | N-(1-bromovinyl)-N-methylformamide | 5-methoxy-2-(N-methylformamidomethylen)-2H-benzo[b]cyclohepten-1-one | 68 |

| 3 | 2-Bromo-1-(4-chlorophenyl)prop-2-en-1-one | N-(1-bromovinyl)formamide | 2-(formamidomethylen)-5-chloro-2H-benzo[b]cyclohepten-1-one | 72 |

Azepanes and Piperidines

The same cobalt-catalyzed reductive cross-coupling reaction that yields benzotropones and cycloheptenones can be extended to the synthesis of azepanes and piperidines. By utilizing cyclic α-bromo enamides as coupling partners, this method allows for the direct synthesis of functionalized azepenes and piperidines bearing a cycloheptenone or benzotropone moiety. These nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The mild reaction conditions and the ability to further functionalize the products make this a powerful tool for the synthesis of diverse aza-heterocyclic frameworks nih.govrsc.org.

The following table presents examples of the synthesis of azepane and piperidine (B6355638) derivatives through this reductive cross-coupling methodology rsc.org.

| Entry | α-Bromo Enone | Cyclic α-Bromo Enamide | Product | Yield (%) |

| 1 | This compound | 7-bromo-1,2,3,6-tetrahydropyridine-1-carbaldehyde | 2-((1-formyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)cyclohept-2-en-1-one | 65 |

| 2 | 2-Bromo-1-(4-methoxyphenyl)prop-2-en-1-one | 8-bromo-1,2,3,4,5,6-hexahydroazepine-1-carbaldehyde | 2-((1-formyl-1,2,3,4,5,6-hexahydroazepin-4-yl)methylene)-5-methoxy-2H-benzo[b]cyclohepten-1-one | 70 |

Morpholine (B109124) Derivatives and Oxetane-Fused Systems

While direct synthesis of morpholine derivatives and oxetane-fused systems from this compound is not extensively documented in dedicated studies, the reactivity of α-bromochalcones suggests potential pathways. The reaction of α-bromochalcones with 1,2-aminoalcohols could, in principle, lead to the formation of morpholine rings through a sequence of Michael addition and subsequent intramolecular nucleophilic substitution.

The synthesis of oxetane-fused systems could potentially be achieved through photochemical [2+2] cycloaddition reactions, known as the Paternò-Büchi reaction, between the enone moiety of this compound and an appropriate alkene or aldehyde. However, specific examples utilizing this particular bromo-enone are yet to be widely reported.

1,4-Oxathianes and 1,3-Oxathiolanes

Similar to morpholine synthesis, the preparation of 1,4-oxathianes from this compound could be envisioned through its reaction with 2-mercaptoethanol. The initial Michael addition of the thiol group to the β-carbon of the enone, followed by an intramolecular Williamson ether synthesis-type cyclization, would yield the 1,4-oxathiane (B103149) ring.

For the synthesis of 1,3-oxathiolanes, a potential route could involve the reaction of this compound with a reagent containing both a thiol and a hydroxyl group on adjacent carbons, although the regioselectivity of such a reaction would need to be carefully controlled.

Piperazines and Related Nitrogen Heterocycles

The synthesis of piperazine (B1678402) derivatives using this compound as a starting material could theoretically proceed through its reaction with a 1,2-diamine. The reaction would likely involve a double Michael addition or a combination of Michael addition and subsequent cyclization. However, specific literature detailing this transformation with this compound is scarce. The synthesis of piperazine-chalcone hybrids has been reported, but these typically involve the condensation of a piperazine-substituted acetophenone (B1666503) with an aldehyde, rather than starting from an α-bromochalcone. nih.govnih.gov

Precursor for Active Pharmaceutical Intermediates and Fine Chemicals

The reactivity of this compound makes it a strategic starting material for the synthesis of a variety of organic molecules, some of which are key intermediates in the production of pharmaceuticals and other fine chemicals. The presence of both an α,β-unsaturated ketone and a vinyl bromide functionality within the same molecule allows for a range of chemical transformations.

The α,β-unsaturated ketone moiety serves as a Michael acceptor, enabling the addition of a wide array of nucleophiles. masterorganicchemistry.com This reaction is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry. For instance, the reaction of this compound with nucleophiles can lead to the formation of substituted ketones, which are precursors to more complex structures.

Furthermore, the vinyl bromide group is susceptible to nucleophilic vinylic substitution and can participate in various cross-coupling reactions. These reactions are pivotal in modern synthetic chemistry for creating intricate molecular frameworks. For example, palladium-catalyzed coupling reactions, such as the Heck reaction, can be employed to form new carbon-carbon bonds at the site of the bromine atom, leading to the synthesis of highly functionalized molecules. rsc.org

The dual reactivity of this compound allows for its use in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. By carefully choosing the reaction conditions and the nucleophile, chemists can orchestrate cascade reactions where both the Michael addition and a subsequent reaction involving the vinyl bromide occur, leading to the efficient construction of cyclic systems. For example, reaction with a binucleophile could first involve a Michael addition, followed by an intramolecular substitution of the bromide to form a heterocyclic ring. nih.gov

The following table outlines some of the potential transformations of this compound that are valuable in the synthesis of pharmaceutical intermediates and fine chemicals:

| Reaction Type | Reagent/Catalyst | Resulting Intermediate | Potential Application |

| Michael Addition | Soft Nucleophiles (e.g., enamines, organocuprates) | Substituted Ketones | Building blocks for complex natural products and APIs |

| Nucleophilic Vinylic Substitution | Amines, Thiols, Alkoxides | Functionalized Enones | Synthesis of bioactive molecules containing these functional groups |

| Heck Coupling | Alkenes, Palladium Catalyst | Di- and Tri-substituted Alkenes | Construction of complex carbon skeletons for drug discovery |

| Suzuki Coupling | Boronic Acids, Palladium Catalyst | Arylated or Vinylated Enones | Synthesis of biaryl and polyene systems found in various pharmaceuticals |

| Sonogashira Coupling | Terminal Alkynes, Palladium/Copper Catalysts | Alkynylated Enones | Access to conjugated enyne systems, important in materials and medicinal chemistry |

The versatility of this compound as a precursor is underscored by the importance of α-halogenated chalcones and related α,β-unsaturated ketones as intermediates in the synthesis of a wide range of biologically active compounds, including those with antibacterial, antiviral, and anti-inflammatory properties. google.com

Role in Demonstrating Organic Reactions in Chemical Education

In an educational setting, this compound can serve as an excellent substrate for demonstrating a variety of fundamental organic reactions and spectroscopic techniques. Its synthesis and subsequent reactions can provide students with practical experience in multi-step synthesis and the handling of reactive intermediates.

A key reaction that can be illustrated using this compound is the Michael Addition , or 1,4-conjugate addition. masterorganicchemistry.compressbooks.pub Students can react this compound with a suitable nucleophile, such as a thiol or an enolate, and follow the reaction progress using techniques like Thin Layer Chromatography (TLC). The product can then be isolated and characterized, providing a clear example of this important carbon-carbon bond-forming reaction.

Furthermore, the vinyl bromide moiety allows for the demonstration of Nucleophilic Vinylic Substitution reactions. These reactions are mechanistically distinct from the more commonly taught nucleophilic aliphatic substitution (SN1 and SN2) and nucleophilic aromatic substitution (SNAr) reactions. By reacting this compound with a nucleophile under conditions that favor vinylic substitution, students can explore the factors that influence this type of transformation.

The synthesis of this compound itself can be an instructive process. A common route involves the α-bromination of propiophenone (B1677668) to form 2-bromopropiophenone, followed by an elimination reaction to introduce the double bond. libretexts.org This sequence allows for the teaching of enolate chemistry, electrophilic halogenation, and elimination reactions.

From a spectroscopic standpoint, this compound is a valuable tool for teaching structural elucidation using NMR (¹H and ¹³C), IR, and Mass Spectrometry.

¹H NMR Spectroscopy: The spectrum would clearly show the distinct signals for the vinyl protons, the aromatic protons of the phenyl group, and potentially the methyl protons depending on the specific isomer. The coupling patterns between the vinyl protons would be particularly instructive.

¹³C NMR Spectroscopy: The spectrum would reveal the characteristic chemical shifts for the carbonyl carbon, the carbons of the double bond (one of which is attached to bromine, leading to a downfield shift), and the aromatic carbons.

Infrared (IR) Spectroscopy: Students can identify the key stretching frequencies for the C=O bond of the ketone (typically around 1680-1700 cm⁻¹) and the C=C bond of the alkene (around 1600-1650 cm⁻¹).

Mass Spectrometry: The mass spectrum would show the molecular ion peak and the characteristic isotopic pattern of a bromine-containing compound (M and M+2 peaks of nearly equal intensity), which is a powerful lesson in isotopic abundance.

The following table summarizes the educational value of this compound:

| Educational Concept | Reaction/Technique | Learning Outcome |

| Reaction Mechanisms | Michael Addition, Nucleophilic Vinylic Substitution | Understanding of conjugate addition and substitution at sp² centers |

| Multi-step Synthesis | Synthesis from Propiophenone | Experience in planning and executing a synthetic sequence |

| Spectroscopic Analysis | NMR, IR, MS | Skills in structure elucidation and interpretation of spectral data |

| Reactivity of Functional Groups | α,β-Unsaturated Ketones, Vinyl Halides | Appreciation for the interplay of different functional groups in a molecule |

By incorporating this compound into the undergraduate organic chemistry laboratory curriculum, instructors can provide a rich and multifaceted learning experience that connects fundamental concepts to practical applications in chemical synthesis.

Potential Biological Activity Studies Through Chemical Research

In vitro Investigations of Antimicrobial Activity

The antimicrobial potential of chalcones and their derivatives is a significant area of research. These compounds have been evaluated against a variety of pathogenic microbes, including both Gram-positive and Gram-negative bacteria. nih.gov The core chalcone (B49325) structure, particularly the α,β-unsaturated carbonyl system, is considered crucial for this activity. nih.gov

Studies on various chalcone derivatives have demonstrated a range of antimicrobial efficacy. For instance, certain newly synthesized chalcones showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 25-200 μg/ml. nih.gov In other studies, brominated pyrazine-based chalcones exhibited anti-staphylococcal activity at concentrations between 15.625 and 62.5 μM. frontiersin.org The mode of action for some derivatives against staphylococci has been identified as bactericidal. frontiersin.org

The antimicrobial activity is influenced by the specific substitutions on the aromatic rings. nih.gov For example, while some chalcones show broad-spectrum activity, others might be more specific. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, a different class of brominated compounds, were found to be active against Gram-positive bacteria with MIC values of 2.5–5.0 mg/mL. nih.govnih.gov The investigation of such derivatives helps in understanding how structural modifications, like the inclusion of a bromine atom, can influence the antimicrobial profile.

Below is a table summarizing the antimicrobial activity of various chalcone derivatives, providing an insight into the potential efficacy of compounds like 2-Bromo-1-phenylprop-2-en-1-one.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazine-based Brominated Chalcone | Staphylococcus spp. | 15.625–62.5 µM | frontiersin.org |

| Synthetic Chalcones | Methicillin-resistant S. aureus (MRSA) | 25–200 µg/ml | nih.gov |

| Dihydroxy-chalcones | Methicillin-resistant S. aureus (MRSA) | 15–45 µg/ml | nih.gov |

| Trihydroxy-chalcones | Methicillin-resistant S. aureus (MRSA) | 25–50 µg/ml | nih.gov |

| Plicatin B (a naturally occurring phenylpropanoid) | Streptococcus mutans | 31.2 µg/mL | mdpi.com |

| Plicatin B | Streptococcus salivarius | 62.5 µg/mL | mdpi.com |

Exploration of Potential Cytotoxic Effects on Cell Lines

The cytotoxic potential of chalcone derivatives against various cancer cell lines is another extensively studied area. These investigations aim to identify compounds that can inhibit the growth of cancer cells, potentially leading to the development of new anticancer agents.

Research has shown that the cytotoxic activity of chalcones can be significant and is highly dependent on their specific chemical structure, including the nature and position of substituents on the aromatic rings. researchgate.netnih.gov For example, in one study, chalcones with a 4-hydroxy-3-methoxy substitution on a phenyl ring demonstrated notable cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of 8.377 µM. researchgate.net Another study found that certain prenylated chalcones exhibited potent inhibitory effects against MCF-7 cells, with IC50 values as low as 3.30 to 4.19 µM. nih.gov These compounds also showed differential activity, being significantly less toxic to the non-cancerous MCF-10F cell line. nih.gov

The presence of specific functional groups can greatly influence efficacy. Studies have explored how different substitutions on the chalcone scaffold affect activity against various human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A-549) carcinomas. researchgate.net For instance, some chalcone-sulphonamide hybrids have shown promising cytotoxicity against multiple cancer cell lines. researchgate.net The ethanolic extract of Nepeta paulsenii, containing various phytochemicals, showed an IC50 value of 62.82 µg/mL against the A549 lung cancer cell line. nih.gov

The following table presents data on the cytotoxic effects of various chalcone derivatives on different cancer cell lines, illustrating the range of activities observed in this class of compounds.

| Compound Type/Derivative | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| 4-hydroxy-3-methoxy Chalcone | MCF-7 | Breast | 8.377 µM | researchgate.net |

| Prenylated Chalcone 12 | MCF-7 | Breast | 4.19 µM | nih.gov |

| Prenylated Chalcone 13 | MCF-7 | Breast | 3.30 µM | nih.gov |

| Prenylated Chalcone 12 | ZR-75-1 | Breast | 9.40 µM | nih.gov |

| Prenylated Chalcone 13 | ZR-75-1 | Breast | 8.75 µM | nih.gov |

| Prenylated Chalcone 12 | MDA-MB-231 | Breast | 6.12 µM | nih.gov |

| Ethanolic Extract of Nepeta paulsenii | A549 | Lung | 62.82 µg/mL | nih.gov |

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule, such as a chalcone derivative, binds to a macromolecular target, typically a protein. texilajournal.comnih.gov This method is crucial in medicinal chemistry for identifying potential biological targets and understanding the mechanism of action at a molecular level. mdpi.com For antimicrobial drug discovery, this involves modeling the interaction between the compound and essential bacterial enzymes or proteins.

In the context of chalcones' antimicrobial activity, molecular docking studies have been employed to identify likely protein targets. researchgate.net These targets are often enzymes that are essential for bacterial survival. Key examples include proteins involved in cell wall synthesis, such as Penicillin-Binding Proteins (PBPs), and enzymes in the folic acid biosynthesis pathway like dihydrofolate reductase (DHFR). Another critical target is DNA gyrase, an enzyme that is vital for bacterial DNA replication. nih.gov

For example, docking studies have been used to evaluate the binding affinity of various compounds to the DNA gyrase of Staphylococcus aureus and the Penicillin-Binding Protein 1a (PBP1a) of Acinetobacter baumannii. nih.gov Similarly, the enzyme enoyl-acyl carrier protein (ACP) reductase (FabI), a key component of the bacterial fatty acid synthesis (FAS) pathway, has been investigated as a potential target for novel antibacterial agents. nih.gov By predicting the binding modes and energies, researchers can infer which compounds are most likely to inhibit these essential proteins, thereby exerting an antimicrobial effect. mdpi.comresearchgate.net These in silico predictions provide a strong basis for further in vitro validation and can accelerate the development of new antimicrobial drugs. mdpi.com

Future Research Directions and Outlook

Development of Novel and Green Synthetic Methodologies

Future efforts in the synthesis of 2-bromo-1-phenylprop-2-en-1-one and its analogs will likely prioritize the principles of green chemistry. This involves developing methods that are more efficient, use less hazardous materials, and reduce waste.

One promising area is the expanded use of microwave-assisted synthesis. Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the Claisen-Schmidt condensation, a key reaction for synthesizing chalcone (B49325) precursors. pharmacophorejournal.com Compared to conventional heating methods, microwave synthesis offers a more energy-efficient and faster route to these compounds, often with simpler work-up procedures. pharmacophorejournal.com

Further research is needed to explore solid-supported syntheses and the use of environmentally benign solvents and catalysts. For instance, developing heterogeneous acid catalysts from waste materials, such as plant leaves, could offer a sustainable alternative to traditional catalysts. researchgate.net The goal is to create synthetic protocols that are not only high-yielding but also align with the growing demand for sustainable chemical manufacturing. pharmacophorejournal.com

| Synthesis Method | Key Advantages | Reference |

| Microwave-Assisted Synthesis | High yields, short reaction times, low cost, simple experimental procedures. | pharmacophorejournal.com |

| Heterogeneous Acid Catalysis | Use of green solvents, potential for catalyst recycling, utilization of waste materials. | researchgate.net |

Exploration of New Reactivity Modes and Transformations

The α,β-unsaturated ketone and the bromine atom in this compound are key functional groups that enable a variety of chemical transformations. Future research will focus on discovering and harnessing new reactivity patterns to build molecular complexity.

One area of exploration is the reaction of α-bromochalcones with different nucleophiles to create novel heterocyclic systems. For example, their reactions with 3-substituted-4-amino-5-mercapto-1,2,4-triazoles are known to produce triazolothiadiazepines, a class of compounds with potential pharmacological relevance. istanbul.edu.tr Investigating reactions with a broader range of binucleophiles could lead to the discovery of entirely new heterocyclic scaffolds.

Additionally, the transformation of the chalcone backbone itself presents opportunities. The epoxidation of the double bond, followed by ring-opening reactions, can lead to the synthesis of valuable intermediates. google.com Another novel transformation involves the reaction of α,β-chalcone ditosylates with potassium hydroxide (B78521) in methanol (B129727) to produce acetylenic ketones, which are otherwise difficult to synthesize. researchgate.net This method offers a facile and convenient route to this important class of compounds. researchgate.net

| Transformation | Reagents/Conditions | Product Type | Reference |